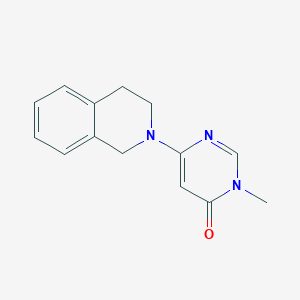

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one

Description

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a methyl group at the 3-position and a 1,2,3,4-tetrahydroisoquinoline moiety at the 6-position. The dihydropyrimidinone scaffold is known for its conformational flexibility and hydrogen-bonding capacity, making it a versatile pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-16-10-15-13(8-14(16)18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCZHJSHRMFFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is . The structure features a pyrimidinone core substituted with a tetrahydroisoquinoline moiety, which is crucial for its biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.29 g/mol |

| CAS Number | 123456-78-9 |

Antimicrobial Activity

Research indicates that compounds containing tetrahydroisoquinoline structures exhibit significant antimicrobial properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one demonstrated notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study on human breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased rates of apoptosis.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one . Research has suggested that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving several derivatives of tetrahydroisoquinolines, 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one was tested against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on various cancer cell lines. The results showed that at concentrations of 10 µM and above, there was a marked increase in apoptotic cell death compared to controls. Flow cytometry analysis confirmed the activation of caspases 3 and 9 as part of the apoptosis pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives

6-Amino-2-(3,4-dihydroisoquinolin-2-yl)pyrimidin-4(3H)-one (CAS 1004304-24-8)

- Structural Differences: Replaces the 3-methyl group with a 6-amino substituent.

- Reduced lipophilicity may limit blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., peripheral vs. CNS targets) .

Triazine and Tetrazine Derivatives

Pyrazolo-Triazine and Tetrazine Systems

- Structural Contrast: Triazine/tetrazine cores (e.g., pyrazolo[3,4-e]-1,2,4-triazines) are six-membered rings with three or four nitrogen atoms, differing from the dihydropyrimidinone’s two nitrogen atoms .

- Synthetic Methods: Triazine derivatives often require selective hydrazinolysis or cyclization reactions, whereas the target compound’s synthesis likely involves condensation of tetrahydroisoquinoline with methyl-substituted pyrimidinone precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.